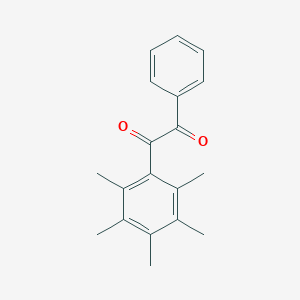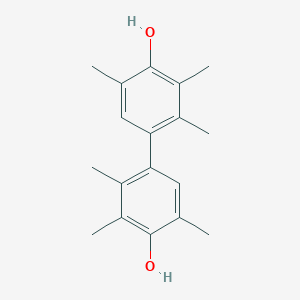![molecular formula C11H15N3O5 B024734 (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid CAS No. 102772-04-3](/img/structure/B24734.png)
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid, also known as MPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a derivative of pyrimidine and is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides.
Applications De Recherche Scientifique
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and viral infections. This compound has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. This compound has also been shown to modulate the immune system by inhibiting the proliferation of T-lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. Furthermore, this compound has been shown to inhibit the replication of several viruses, including hepatitis B and C viruses, human immunodeficiency virus (HIV), and influenza virus.
Mécanisme D'action
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid exerts its pharmacological effects by inhibiting DHODH, an enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidine nucleotides. DHODH is a mitochondrial enzyme that converts dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP) and subsequently to other pyrimidine nucleotides. This compound binds to the active site of DHODH and blocks the conversion of dihydroorotate to orotate, thereby inhibiting the de novo synthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, modulation of the immune system, and inhibition of viral replication. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid in lab experiments is its high potency and specificity for DHODH inhibition. This compound has been shown to have a low toxicity profile and can be administered orally or intravenously. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability. This compound also has a short half-life, which can limit its therapeutic efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid. One potential direction is to develop more potent and selective DHODH inhibitors that can overcome the limitations of this compound. Another direction is to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, future studies should focus on elucidating the molecular mechanisms underlying the pharmacological effects of this compound and identifying the potential biomarkers for predicting the response to this compound treatment.
Méthodes De Synthèse
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid is synthesized from 5-methyluracil, which is reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields this compound as a white crystalline solid with a purity of over 99%.
Propriétés
Numéro CAS |
102772-04-3 |
|---|---|
Formule moléculaire |
C11H15N3O5 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5/c1-5-4-14(11(19)13-8(5)15)7(3)9(16)12-6(2)10(17)18/h4,6-7H,1-3H3,(H,12,16)(H,17,18)(H,13,15,19)/t6-,7?/m0/s1 |
Clé InChI |
WVFIOJLOGSZBSO-PKPIPKONSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)C(C)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
Synonymes |
poly-2-(2-(thymin-1-yl)propanamido)propenoic acid PTPPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




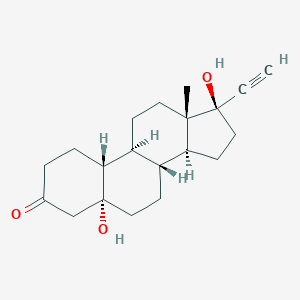
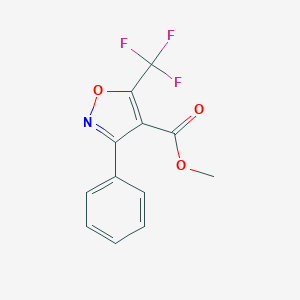

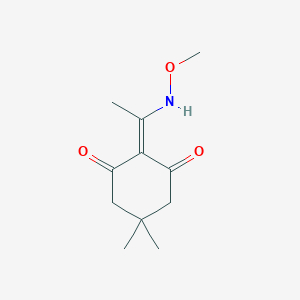
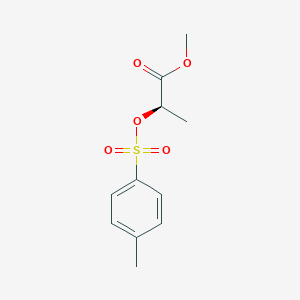
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
